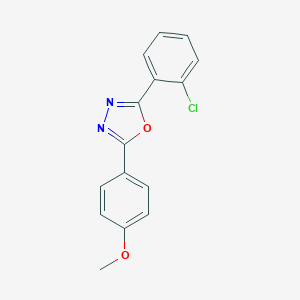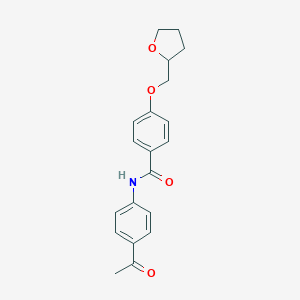
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains an oxadiazole ring and two aromatic rings, making it a versatile molecule that can be modified for various research purposes. In
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been studied for various scientific research applications, including as a fluorescent probe for detecting DNA damage, as an inhibitor of protein kinase CK2, and as a potential anticancer agent. It has also been used as a building block for the synthesis of other heterocyclic compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole varies depending on the specific application. As a fluorescent probe for detecting DNA damage, it binds to damaged DNA and emits a fluorescent signal that can be detected. As an inhibitor of protein kinase CK2, it binds to the active site of the enzyme and prevents phosphorylation of its substrates. As a potential anticancer agent, it induces apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that it can reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole in lab experiments is its versatility. It can be modified to target specific biological pathways and can be used in a variety of assays and experiments. However, one limitation is that it may have off-target effects that can complicate interpretation of results. Additionally, its potential toxicity and side effects must be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. One direction is to further explore its potential as an anticancer agent, including its ability to target specific cancer types and its efficacy in combination with other drugs. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesemethoden
2-(2-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-methoxyphenylhydrazine followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-chlorobenzohydrazide with 4-methoxybenzoyl chloride in the presence of triethylamine, followed by cyclization with sodium methoxide. These methods have been optimized for high yield and purity and can be scaled up for industrial production.
Eigenschaften
Molekularformel |
C15H11ClN2O2 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-11-8-6-10(7-9-11)14-17-18-15(20-14)12-4-2-3-5-13(12)16/h2-9H,1H3 |
InChI-Schlüssel |
OWORUWVQLYVRFB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250446.png)
![Methyl 4-[(4-ethoxyphenyl)carbamoyl]benzoate](/img/structure/B250448.png)


![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)